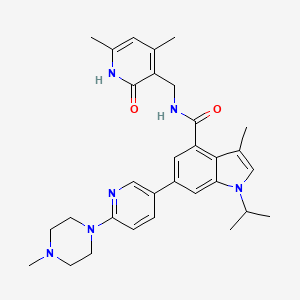

GSK503

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylindole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N6O2/c1-19(2)37-18-21(4)29-25(30(38)33-17-26-20(3)13-22(5)34-31(26)39)14-24(15-27(29)37)23-7-8-28(32-16-23)36-11-9-35(6)10-12-36/h7-8,13-16,18-19H,9-12,17H2,1-6H3,(H,33,38)(H,34,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDQQHUKUIKFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C(=CN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the EZH2 Inhibitor GSK503: Mechanism of Action and Core Functional Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary function involves the trimethylation of histone H3 on lysine 27 (H3K27me3), leading to transcriptional repression of target genes. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous malignancies, making it a compelling target for therapeutic intervention. GSK503 is a potent and specific small molecule inhibitor of EZH2's methyltransferase activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its impact on key signaling pathways.

Core Mechanism of Action

This compound is a potent and specific inhibitor of the EZH2 methyltransferase.[1][2][3] It competitively binds to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, thereby preventing the transfer of a methyl group to its histone substrate.[4][5] This inhibition is highly selective for EZH2 over other histone methyltransferases.[2][3] The primary molecular consequence of this compound activity is a global reduction in the levels of H3K27me3.[2][6] This leads to the de-repression of PRC2 target genes, many of which are tumor suppressors, thereby inducing anti-proliferative and pro-apoptotic effects in cancer cells.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's biochemical and cellular activities.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | Assay Type | Value | Reference |

| EZH2 (Wild-Type and Mutant) | Apparent Ki (Kiapp) | 3 - 27 nM | [1][3][8] |

| EZH1 | Apparent Ki (Kiapp) | 636 nM (>200-fold selective over EZH1) | [1][9] |

| Other Histone Methyltransferases | Selectivity | >4000-fold selective | [1][2][3] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| Germinal Center B-cell like Diffuse Large B-cell Lymphoma (GCB-DLBCL) | Lymphoma | Growth Inhibition | IC50 | 0.5 - 20 µM | [3] |

| OPM-2 | Multiple Myeloma | Apoptosis | % Apoptosis (at 10 µM) | 26.56 ± 4.21% | [7] |

| RPMI-8226 | Multiple Myeloma | Apoptosis | % Apoptosis (at 10 µM) | 8.63 ± 0.37% | [7] |

| U87 | Glioma | Cell Proliferation | IC50 (at 48h) | ~5 µM | [10] |

| LN229 | Glioma | Cell Proliferation | IC50 (at 48h) | ~5 µM | [10] |

Key Signaling Pathways Modulated by this compound

This compound, by inhibiting EZH2, impacts several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation.

The Core EZH2-H3K27me3 Pathway

The fundamental pathway affected by this compound is the canonical EZH2-mediated histone methylation pathway.

Caption: this compound inhibits the PRC2 complex, preventing H3K27 trimethylation.

Impact on NF-κB Signaling

Studies have shown that this compound can inhibit the NF-κB signaling pathway in multiple myeloma cells.[7] This leads to decreased expression of downstream targets like Bcl-2 and IL-6, promoting apoptosis.[7]

Caption: this compound-mediated EZH2 inhibition leads to suppression of NF-κB signaling.

Modulation of the mTOR Signaling Pathway

In multiple myeloma cells, this compound has been shown to regulate the expression of the TIGIT ligand CD155 via the mTOR signaling pathway.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, EZH2 methyltransferase inhibitor (ab269819) | Abcam [abcam.com]

- 3. This compound |CAS:1346572-63-1 Probechem Biochemicals [probechem.com]

- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study on the Effect of EZH2 Inhibitor Combined with TIGIT Monoclonal Antibody against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. oncotarget.com [oncotarget.com]

A Technical Guide to the Impact of GSK503 on H3K27me3 Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of GSK503, a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), on the levels of histone H3 lysine 27 trimethylation (H3K27me3). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for catalyzing the trimethylation of H3K27[1][2]. This modification, H3K27me3, is a hallmark of transcriptionally silent chromatin and is frequently dysregulated in various cancers[2][3]. Consequently, inhibitors of EZH2, such as this compound, are valuable tools for both basic research and as potential therapeutic agents. This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines relevant experimental protocols, and visualizes the associated molecular pathways and workflows.

Mechanism of Action

This compound functions as a selective inhibitor of EZH2. By targeting the catalytic SET domain of EZH2, this compound prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. This direct inhibition of EZH2's methyltransferase activity leads to a global reduction in the levels of H3K27me3[4][5]. The decrease in this repressive histone mark can, in turn, lead to the reactivation of silenced tumor suppressor genes and other genes involved in critical cellular processes[6]. Studies have shown that the inhibition of EZH2 by small molecules can lead to a time- and dose-dependent decrease in global H3K27me3 levels[6].

Quantitative Data on H3K27me3 Reduction by this compound

The following table summarizes the quantitative effects of this compound on H3K27me3 levels as reported in the literature.

| Cell Line/Model System | This compound Concentration | Treatment Duration | Observed Effect on H3K27me3 | Reference |

| OPM-2 and RPMI-8226 (Multiple Myeloma) | 10 µM | 72 hours | Reduced expression of H3K27me3 | [4] |

| Mouse Model of Lynch Syndrome (Colonic Crypts) | Not specified | 9 weeks (preventive dose) | Reduction in H3K27 methylation levels; Decreased levels of H3K27me3 confirmed by ChIP-sequencing | [5] |

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the impact of this compound on H3K27me3 levels. The following are standard protocols for key experiments.

1. Western Blotting for Global H3K27me3 Levels

This protocol is used to determine the overall changes in H3K27me3 protein levels within a cell population following this compound treatment.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 72 hours).

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total protein extract.

-

-

Protein Quantification: Determine the protein concentration of each sample using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.

-

Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative change in H3K27me3 levels.

2. Chromatin Immunoprecipitation (ChIP) for Locus-Specific H3K27me3

This protocol is used to investigate the changes in H3K27me3 levels at specific genomic loci, such as the promoters of target genes, after this compound treatment.

-

Cell Treatment and Cross-linking:

-

Treat cultured cells with this compound or a vehicle control as described above.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine.

-

-

Chromatin Preparation:

-

Wash the cells with ice-cold PBS and harvest them.

-

Lyse the cells to release the nuclei.

-

Resuspend the nuclear pellet in a suitable buffer and shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads to reduce non-specific background.

-

Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C with rotation. A negative control immunoprecipitation should be performed with a non-specific IgG.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating the samples in the presence of a high salt concentration.

-

Treat the samples with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Quantitative PCR (qPCR):

-

Quantify the amount of immunoprecipitated DNA for specific gene promoters of interest using real-time qPCR.

-

Results are typically expressed as a percentage of the input DNA, and the fold enrichment is calculated relative to the IgG control.

-

Signaling Pathways and Experimental Workflows

Mechanism of this compound Action

The following diagram illustrates the core mechanism by which this compound inhibits EZH2, leading to a reduction in H3K27me3.

References

- 1. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H3K27 Methylation: A Focal Point of Epigenetic Deregulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of H3K27me3 methylation in cancer development_Latest Articles_国际期刊_医学部科学研究 [med.szu.edu.cn]

- 4. Study on the Effect of EZH2 Inhibitor Combined with TIGIT Monoclonal Antibody against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

GSK503 in Cancer Research: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK503 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is a common feature in a variety of cancers, where it contributes to oncogenesis through the epigenetic silencing of tumor suppressor genes. This technical guide provides an in-depth overview of the applications of this compound in cancer research, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation.

Introduction to this compound

This compound is a highly specific, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2 methyltransferase activity. Its high potency and selectivity make it a valuable tool for elucidating the role of EZH2 in cancer biology and a promising candidate for therapeutic development. By inhibiting EZH2, this compound leads to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark. This, in turn, can lead to the reactivation of silenced tumor suppressor genes, inhibition of cancer cell proliferation, and induction of apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound in various cancer models.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line/Target | Reference |

| Ki (EZH2) | ~3 - 27 nM | Recombinant EZH2 | [1] |

| IC50 (EZH2) | 9.9 nM | Recombinant EZH2 | [1] |

| IC50 (EZH1) | 633 nM | Recombinant EZH1 | [1] |

Table 2: Anti-proliferative and Pro-apoptotic Effects of this compound in Cancer Cell Lines

| Cancer Type | Cell Line | Effect | Concentration | Results | Reference |

| Multiple Myeloma | RPMI-8226 | Apoptosis | 5 µM | 7.05 ± 0.11% apoptosis | [2] |

| 10 µM | 8.63 ± 0.37% apoptosis | [2] | |||

| 15 µM | 26.73 ± 8.73% apoptosis | [2] | |||

| 30 µM | 97.70 ± 0.62% apoptosis | [2] | |||

| Multiple Myeloma | OPM-2 | Apoptosis | 5 µM | 5.36 ± 0.73% apoptosis | [2] |

| 10 µM | 26.56 ± 4.21% apoptosis | [2] | |||

| 15 µM | 68.91 ± 2.52% apoptosis | [2] | |||

| 30 µM | 95.90 ± 1.81% apoptosis | [2] | |||

| Melanoma (EZH2Y646 mutant) | IGR1 | Growth Inhibition (IC50) | - | 3.2 µM (GSK126, a similar EZH2 inhibitor) | [3] |

| Melanoma (EZH2Y646 mutant) | C001 | Growth Inhibition (IC50) | - | 8.0 µM (GSK126) | [3] |

| Oral Squamous Cell Carcinoma | CAL27 | Cell Viability | 1, 10, 25 µM | Significant decrease | [4] |

| HSC-2 | Cell Viability | 1, 10, 25 µM | Significant decrease | [4] | |

| HSC-3 | Cell Viability | 1, 10, 25 µM | Significant decrease | [4] |

Table 3: In Vivo Anti-tumor Efficacy of this compound and Related EZH2 Inhibitors

| Cancer Model | Animal Model | Treatment | Duration | Key Findings | Reference |

| Lynch Syndrome (Colorectal Cancer) | Mouse model | Preventive dose of this compound | 9 weeks | Notably reduced adenoma multiplicity. | [5] |

| Neuroblastoma | Mice with SK-N-BE(2) tumors | GSK343 (another EZH2 inhibitor) | - | Significant decrease in tumor growth compared to vehicle. | [6][7][8] |

| Melanoma | Transgenic mouse model | This compound | - | Prevented melanoma growth and metastasis. | [3] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways. The primary mechanism is the inhibition of EZH2's methyltransferase activity, which has downstream consequences on gene expression and other signaling cascades.

EZH2-Mediated Gene Silencing Pathway

The canonical function of EZH2 is to catalyze the trimethylation of H3K27, leading to transcriptional repression of target genes, many of which are tumor suppressors. This compound directly inhibits this process.

Caption: this compound inhibits EZH2, preventing H3K27me3-mediated silencing of tumor suppressor genes.

Crosstalk with NF-κB and mTOR Pathways

This compound has been shown to impact other critical cancer-related pathways, including the NF-κB and mTOR signaling cascades. In multiple myeloma, this compound treatment leads to a decrease in the phosphorylation of p65 and STAT3, key components of the NF-κB pathway, and also inhibits the mTOR signaling pathway.[2]

Caption: this compound inhibits both the NF-κB and mTOR pathways, leading to increased apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blot for H3K27me3 and EZH2

Objective: To determine the effect of this compound on the protein levels of EZH2 and its catalytic product, H3K27me3.

Materials:

-

Cancer cell lines of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Total Histone H3 (loading control), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 48-72 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations and for a specific duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Staining: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the enrichment of H3K27me3 at the promoter regions of specific target genes after this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

ChIP-grade anti-H3K27me3 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters

Protocol:

-

Cross-linking and Chromatin Preparation: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine. Harvest the cells, lyse them, and isolate the nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin to an average fragment size of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin with the anti-H3K27me3 antibody or IgG control overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform quantitative PCR using primers specific to the promoter regions of known EZH2 target genes to quantify the enrichment of H3K27me3.

Conclusion

This compound is a powerful research tool for investigating the role of EZH2 in cancer. Its high potency and selectivity allow for precise interrogation of EZH2-mediated signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to study the effects of this compound on cancer cell biology. The accumulating preclinical data on this compound and other EZH2 inhibitors underscore the therapeutic potential of targeting this epigenetic regulator in a range of malignancies. Further research, including clinical trials, will be crucial to fully realize the promise of EZH2 inhibition in cancer therapy.

References

- 1. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The noncanonical role of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Maintaining glycogen synthase kinase-3 activity is critical for mTOR kinase inhibitors to inhibit cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, EZH2 methyltransferase inhibitor (ab269819) | Abcam [abcam.com]

- 8. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

A Technical Guide to the Selectivity Profile of the EZH2 Inhibitor GSK503

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the selectivity and pharmacological profile of GSK503, a potent and specific small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The information presented herein is intended to support research and development efforts by providing comprehensive data on its target affinity, selectivity against related and unrelated enzymes, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound is a potent and specific inhibitor of EZH2, a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark predominantly associated with gene silencing. By inhibiting EZH2, this compound leads to a global reduction in H3K27me3 levels, subsequently reactivating the expression of silenced genes.[2][3] Its activity has been demonstrated in various preclinical models, including diffuse large B-cell lymphoma and melanoma.[1]

Quantitative Selectivity Profile

The selectivity of this compound has been rigorously evaluated against its primary target, EZH2, its closest homolog, EZH1, and a broad panel of other epigenetic and non-epigenetic targets. The data consistently demonstrate high selectivity for EZH2.

Table 1: Potency against EZH2 and EZH1

| Target | Parameter | Value (nM) | Selectivity (Fold vs. EZH2) |

| EZH2 | Ki | 3 | - |

| EZH2 | Kiapp | 3 - 27 | - |

| EZH1 | IC50 | 633 | >200-fold |

Data sourced from Abcam and MedchemExpress.[1]

Table 2: Broad Panel Selectivity

| Target Class | Selectivity Profile |

| Human Methyltransferases | >4000-fold selective over a panel of 20 other human methyltransferases.[1] |

| Other Target Classes | Highly selective against a range of human histone deacetylases, GPCRs, kinases, and ion channels. |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the core signaling pathway targeted by this compound and a generalized workflow for assessing its inhibitory activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on the Effect of EZH2 Inhibitor Combined with TIGIT Monoclonal Antibody against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

GSK503: A Targeted Approach for Diffuse Large B-cell Lymphoma

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Diffuse large B-cell lymphoma (DLBCL) is the most prevalent subtype of non-Hodgkin lymphoma, characterized by significant heterogeneity in its genetic landscape and clinical outcomes.[1][2] A key area of therapeutic development focuses on targeting epigenetic regulators that are dysregulated in cancer. One such target is the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3] EZH2 plays a crucial role in cell differentiation and proliferation by methylating histone H3 on lysine 27 (H3K27me3), leading to gene silencing.[3][4] In a subset of DLBCL, particularly the germinal center B-cell-like (GCB) subtype, EZH2 is frequently overexpressed or harbors gain-of-function mutations, making it a compelling therapeutic target.[5][6][7] GSK503 is a specific small molecule inhibitor of EZH2's methyltransferase activity being investigated for its therapeutic potential in DLBCL. This document provides an in-depth technical overview of the preclinical studies involving this compound in the context of DLBCL.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in DLBCL cell lines and animal models.

Table 1: In Vitro Efficacy of this compound in DLBCL Cell Lines

| Cell Line Subtype | IC50 Range (µM) | Observations | Reference |

| GCB-DLBCL | 0.5 - 20 | Significant inhibition of cell growth. EZH2 mutant GCB cells were more sensitive, with 30-75% reduction in viable cell number at 10µM. | [5] |

| ABC-DLBCL | No significant inhibition | ABC cells were found to be relatively insensitive to this compound. | [5] |

Table 2: In Vivo Efficacy and Dosing of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Mice with DLBCL xenografts (SUDHL4 and SUDHL6) | Not specified | Inhibited tumor growth as a single agent. | [5] |

| Mice immunized with SRBC | 150 mg/kg/day | Abrogated EZH2Y641N-induced germinal center hyperplasia. | [5] |

Mechanism of Action and Signaling Pathways

This compound functions as a selective inhibitor of the EZH2 methyltransferase. In GCB-DLBCL, particularly those with EZH2 mutations, the enzyme is "supercharged," leading to increased H3K27me3 and repression of genes that control B-cell differentiation and proliferation checkpoints.[6] By inhibiting EZH2, this compound reduces global H3K27me3 levels, which in turn reactivates silenced tumor suppressor genes.[4]

One of the key target genes of EZH2 in this context is CDKN1A, which encodes the cell cycle inhibitor p21.[5] Inhibition of EZH2 by this compound leads to the upregulation of CDKN1A, contributing to a reduction in DLBCL cell viability.[5]

Furthermore, preclinical studies have shown a cooperative role between EZH2 and BCL2 in lymphomagenesis.[5] This provides a rationale for combination therapies.

Caption: this compound inhibits EZH2, leading to derepression of tumor suppressor genes.

Experimental Protocols

Cell Viability Assays

-

Cell Lines: A panel of GCB-DLBCL and ABC-DLBCL cell lines were used. Specific GCB lines mentioned include SUDHL4 and SUDHL6.[5]

-

Treatment: Cells were treated with increasing concentrations of this compound.

-

Analysis: Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50). The exact method for assessing viability (e.g., MTT, CellTiter-Glo) is not specified in the provided text but is a standard laboratory procedure.

In Vivo Xenograft Studies

-

Animal Model: Mice bearing human DLBCL cell line xenografts (SUDHL4 and SUDHL6).[5]

-

Treatment: Mice were treated with this compound alone or in combination with other agents like the BCL2 inhibitor Obatoclax.[5] The specific dosage and administration route for the xenograft study were not detailed in the search results.

-

Analysis: Tumor growth was monitored over time to evaluate the efficacy of the treatment.

In Vivo Germinal Center Formation Studies

-

Animal Model: C57BL/6 mice were immunized with sheep red blood cells (SRBC) to induce germinal center (GC) formation.[5]

-

Treatment: Mice were treated once daily with 150 mg/kg/day of this compound or a vehicle control.[5]

-

Analysis: Splenic GC cells were quantified using flow cytometry. Splenic tissue was also stained with PNA, EZH2, Ki67, and B220 for quantitative imaging analysis of GC hyperplasia.[5]

Caption: Workflow for in vivo evaluation of this compound in DLBCL models.

Combination Therapy

The pro-survival protein BCL2 has been identified as a cooperative partner with EZH2 in driving lymphomagenesis.[5] This has led to the investigation of combination therapies. Preclinical data shows that combining EZH2 inhibitors like this compound with BH3 mimetic drugs that block BCL2 function (e.g., Obatoclax, ABT-737) results in a more potent suppression of tumor growth in DLBCL xenografts.[5] The concentration of this compound required to achieve 50% growth inhibition was reduced when used in combination with BH3 mimetics in nearly all tested GCB-DLBCL cell lines.[5]

References

- 1. The role of PIM1 in the ibrutinib-resistant ABC subtype of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acquired resistance to EZH2 inhibitor GSK343 promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Investigating GSK503 in Melanoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of GSK503, a potent and specific inhibitor of the EZH2 methyltransferase, in the context of melanoma. This document details the mechanism of action, summarizes key quantitative findings, and provides detailed experimental protocols for the replication and further exploration of this compound's effects on melanoma cell lines.

Introduction: The Role of EZH2 in Melanoma

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] In melanoma, EZH2 is frequently overexpressed and its increased activity is linked to tumor progression, metastasis, and poor patient prognosis.[1][2] EZH2-mediated gene silencing of tumor suppressor genes plays a crucial role in melanoma development and maintenance. Therefore, targeting EZH2 with small molecule inhibitors like this compound presents a promising therapeutic strategy for this aggressive cancer.

Mechanism of Action of this compound

This compound is a potent and specific inhibitor of EZH2 methyltransferase activity. By binding to the catalytic SET domain of EZH2, this compound prevents the transfer of methyl groups to H3K27. This leads to a global reduction in H3K27me3 levels, resulting in the de-repression and re-expression of EZH2 target genes, including key tumor suppressors. The reactivation of these tumor suppressor genes ultimately leads to the inhibition of melanoma cell proliferation, invasion, and metastasis.[2][3]

Signaling Pathway of EZH2 Inhibition by this compound in Melanoma

Caption: this compound inhibits EZH2, leading to reduced H3K27me3, reactivation of tumor suppressor genes, and subsequent inhibition of melanoma cell proliferation and metastasis.

Quantitative Data on the Effects of EZH2 Inhibition in Melanoma

While specific quantitative data for this compound in various melanoma cell lines is limited in publicly available literature, studies on the highly similar EZH2 inhibitor, GSK126, provide valuable insights into the expected efficacy.

Table 1: IC50 Values of the EZH2 Inhibitor GSK126 in Human Melanoma Cell Lines

| Cell Line | EZH2 Mutation Status | IC50 (µM) |

| IGR1 | Y646F | 3.2 |

| C001 | Y646N | 5.8 |

| MM386 | Y646H | 8.0 |

| MEL-CV | Wild-Type | 15.6 |

| MEL-JD | Wild-Type | 20.3 |

| KMJR138 | Wild-Type | 22.5 |

| MEL-RMU | Wild-Type | 45.7 |

| HDF (Normal Fibroblasts) | Wild-Type | 61.4 |

Data adapted from a study on GSK126, a closely related EZH2 inhibitor, as a proxy for this compound's potential efficacy.[3]

In Vivo Efficacy of this compound in a Melanoma Mouse Model

In a preclinical study using the Tyr::N-RasQ61K Ink4a-/- mouse model of melanoma, treatment with this compound has been shown to stabilize the disease.[3] This is characterized by a significant inhibition of tumor growth and a virtual abolishment of metastases formation.[1][3]

Table 2: In Vivo Treatment Regimen for this compound in Tyr::N-RasQ61K Ink4a-/- Mice

| Parameter | Value |

| Drug | This compound |

| Dosage | 150 mg/kg |

| Administration | Daily Intraperitoneal Injection |

| Vehicle | 20% Captisol solution |

| Duration | 35 consecutive days |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on melanoma cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on melanoma cell lines.

Materials:

-

Melanoma cell lines (e.g., A375, SK-MEL-28, WM-115)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for dissolving this compound)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count melanoma cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate for 72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Experimental Workflow for Cell Viability Assay

Caption: A stepwise workflow for assessing melanoma cell viability after this compound treatment using the MTT assay.

Western Blotting for EZH2 and H3K27me3

This protocol details the detection of EZH2 and its catalytic product, H3K27me3, in melanoma cells following this compound treatment.

Materials:

-

Melanoma cell lines

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-EZH2 (e.g., Cell Signaling Technology, #5246, 1:1000 dilution)

-

Rabbit anti-H3K27me3 (e.g., Cell Signaling Technology, #9733, 1:1000 dilution)

-

Rabbit anti-Histone H3 (e.g., Abcam, ab1791, 1:5000 dilution, as a loading control)

-

Mouse anti-β-actin (e.g., Sigma-Aldrich, A5441, 1:5000 dilution, as a loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat melanoma cells with desired concentrations of this compound for 48-72 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Immunofluorescence for H3K27me3 in Tissue Sections

This protocol is for the visualization of H3K27me3 levels in melanoma tissue sections from in vivo studies.

Materials:

-

Paraffin-embedded melanoma tissue sections

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-H3K27me3 (e.g., Cell Signaling Technology, #9733, 1:150 dilution)[4]

-

Fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced antigen retrieval in sodium citrate buffer.

-

-

Permeabilization and Blocking:

-

Permeabilize the sections with permeabilization buffer.

-

Block non-specific binding with blocking solution for 1 hour.[4]

-

-

Antibody Incubation:

-

Incubate with the primary anti-H3K27me3 antibody overnight at 4°C.[4]

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash with PBS.

-

Counterstain with DAPI.

-

Mount the coverslip with mounting medium.

-

-

Imaging:

-

Visualize and capture images using a fluorescence microscope.

-

Logical Relationship of Experimental Procedures

Caption: The logical progression from in vitro characterization of this compound to in vivo efficacy studies in melanoma.

Conclusion

This compound represents a targeted therapeutic agent with significant potential for the treatment of melanoma. Its mechanism of action, centered on the specific inhibition of EZH2, addresses a key oncogenic driver in this disease. The data from studies on similar EZH2 inhibitors, coupled with the qualitative in vivo data for this compound, strongly support its continued investigation. The detailed protocols provided in this guide are intended to facilitate further research into the efficacy and mechanisms of this compound in melanoma, with the ultimate goal of translating these preclinical findings into effective clinical therapies for melanoma patients.

References

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. The epigenetic modifier EZH2 controls melanoma growth and metastasis through silencing of distinct tumour suppressors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunohistochemical analysis of H3K27me3 demonstrates global reduction in group-A childhood posterior fossa ependymoma and is a powerful predictor of outcome - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data on GSK503 in Prostate Cancer Models Remains Elusive

Despite a comprehensive search for preliminary studies, detailed preclinical data on the specific EZH2 inhibitor, GSK503, in prostate cancer models remains largely unavailable in the public domain. While the broader class of Enhancer of Zeste Homolog 2 (EZH2) inhibitors has shown promise in prostate cancer research, and some have been investigated in combination with anti-androgen therapies like enzalutamide, specific quantitative data, detailed experimental protocols, and established signaling pathways for this compound in this context could not be identified.

This compound is a potent and specific inhibitor of the EZH2 methyltransferase. EZH2 is a component of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic gene silencing. Its overexpression is implicated in the progression of several cancers, including prostate cancer, making it an attractive therapeutic target.

General Landscape of EZH2 Inhibition in Prostate Cancer

EZH2 is known to be involved in key signaling pathways that drive prostate cancer progression. The PI3K/AKT/mTOR pathway, which is frequently dysregulated in prostate cancer, can lead to the phosphorylation and activation of EZH2, promoting tumor growth and therapeutic resistance.[1] Furthermore, EZH2 can interact with and enhance the activity of the androgen receptor (AR), a primary driver of prostate cancer.

The mechanism of action for EZH2 inhibitors in prostate cancer generally involves the reactivation of tumor suppressor genes that have been silenced by aberrant epigenetic modifications. This can lead to the inhibition of cell proliferation, induction of apoptosis, and a reduction in tumor growth.

Potential Experimental Approaches

Based on standard preclinical research methodologies for evaluating anti-cancer agents in prostate cancer models, the following experimental protocols would be relevant for assessing the efficacy of this compound.

In Vitro Studies

Cell Viability and Proliferation Assays: To determine the effect of this compound on the growth of prostate cancer cell lines, standard assays such as the MTT or CellTiter-Glo® luminescent cell viability assay would be employed. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Table 1: Representative Prostate Cancer Cell Lines for In Vitro Studies

| Cell Line | Androgen Sensitivity | Key Features |

| LNCaP | Sensitive | Expresses functional androgen receptor (AR) |

| VCaP | Sensitive | Overexpresses AR |

| PC-3 | Insensitive | AR-negative, highly metastatic |

| DU145 | Insensitive | AR-negative |

| 22Rv1 | Castration-Resistant | Expresses both full-length and splice variant AR |

Experimental Protocol: Cell Viability Assay (MTT)

-

Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound, both as a single agent and in combination with enzalutamide.

-

Incubation: The cells are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are then used to calculate the half-maximal inhibitory concentration (IC50).

In Vivo Studies

Xenograft Models: To evaluate the anti-tumor activity of this compound in a living organism, human prostate cancer cells would be implanted into immunodeficient mice. Tumor growth would be monitored over time following treatment with this compound, enzalutamide, or the combination.

Experimental Protocol: Subcutaneous Xenograft Model

-

Cell Implantation: A suspension of prostate cancer cells (e.g., 22Rv1) is injected subcutaneously into the flank of immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment groups and receive this compound (e.g., via intraperitoneal injection) and/or enzalutamide (e.g., via oral gavage) according to a predetermined schedule and dosage.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumors are excised for further analysis (e.g., immunohistochemistry for biomarkers of proliferation and apoptosis).

Visualizing Potential Mechanisms and Workflows

To illustrate the potential mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Caption: Potential EZH2 signaling pathway in prostate cancer.

Caption: General experimental workflow for preclinical evaluation.

References

GSK503: A Technical Guide to its Application as an EZH2 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). The resulting trimethylated H3K27 (H3K27me3) is a hallmark of transcriptionally silenced chromatin. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. GSK503 is a potent and selective small molecule inhibitor of EZH2, serving as a valuable chemical probe to investigate the biological functions of EZH2 and its role in disease. This guide provides an in-depth overview of this compound, including its biochemical and cellular activities, selectivity, and methodologies for its use in research and drug development.

Data Presentation

Biochemical and Cellular Activity of this compound

| Parameter | Value | Species/Cell Line | Notes |

| EZH2 Kiapp | 3 - 27 nM | Human (Wild-type and mutant) | Potent inhibition of both wild-type and mutant forms of EZH2. |

| EZH1 Kiapp | 636 nM | Human | Demonstrates over 200-fold selectivity for EZH2 over EZH1. |

| Selectivity | >4000-fold | Human | Highly selective against a panel of 20 other human methyltransferases. |

| Cellular H3K27me3 Reduction | Yes | Various cancer cell lines | Effectively reduces global H3K27me3 levels in a cellular context. |

| Inhibition of Cell Growth | Yes | Diffuse large B-cell lymphoma (DLBCL) and melanoma cell lines | Inhibits the proliferation of cancer cells dependent on EZH2 activity. |

In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Outcome |

| SUDHL4 and SUDHL6 human DLBCL xenografts in SCID mice | 150 mg/kg, intraperitoneal (i.p.) | Inhibition of tumor growth.[1] |

| B16-F10 murine melanoma in C57Bl/6 mice | 150 mg/kg, i.p. | Significant reduction in global H3K27me3 levels, inhibition of tumor growth, and abolishment of metastases.[1] |

| Lynch Syndrome mouse model | Preventive dose over 9 weeks | Reduced adenoma multiplicity and enhanced immune response. |

Experimental Protocols

Biochemical EZH2 Inhibition Assay (Adapted Protocol)

This protocol is adapted from established methods for measuring PRC2 activity.

-

Reagents and Buffers:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and RbAp48/47).

-

Histone H3 peptide (e.g., residues 21-44) or full-length histone H3 as substrate.

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as the methyl donor.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 2.5 mM MgCl2, 0.1% (v/v) Triton X-100, 1 mM DTT.

-

This compound stock solution in DMSO.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 96-well plate, combine the PRC2 complex, histone H3 substrate, and this compound or DMSO (vehicle control).

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

-

Transfer the reaction mixture to a filter plate and wash with 10% TCA to remove unincorporated [3H]-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular H3K27me3 Quantification (AlphaLISA Protocol)

This protocol utilizes the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology for a high-throughput, no-wash cellular assay.

-

Reagents and Materials:

-

AlphaLISA H3K27me3 Cellular Detection Kit.

-

Cells of interest (e.g., cancer cell line with high EZH2 expression).

-

This compound stock solution in DMSO.

-

384-well white cell culture plates.

-

Alpha-capable plate reader.

-

-

Procedure:

-

Seed cells in a 384-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for the desired duration (e.g., 48-72 hours).

-

Lyse the cells according to the AlphaLISA kit instructions.

-

Add the AlphaLISA Acceptor beads conjugated with an anti-H3K27me3 antibody and a biotinylated anti-Histone H3 antibody to the cell lysate.

-

Incubate to allow for the formation of the antibody-histone complex.

-

Add Streptavidin-coated Donor beads.

-

Incubate in the dark to allow the Donor beads to bind to the biotinylated antibody.

-

Read the plate on an Alpha-capable plate reader at an excitation of 680 nm and emission of 615 nm.

-

Analyze the data to determine the concentration-dependent reduction in H3K27me3 levels and calculate the EC50.

-

Cell Viability Assay (Resazurin-based)

-

Reagents and Materials:

-

Cells of interest.

-

Complete cell culture medium.

-

This compound stock solution in DMSO.

-

Resazurin sodium salt solution.

-

96-well clear-bottom black plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add Resazurin solution to each well to a final concentration of approximately 0.015 mg/mL.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Western Blot for H3K27me3

-

Procedure:

-

Treat cells with this compound as described in the cell viability assay.

-

Lyse the cells and extract total protein.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalize the H3K27me3 signal to a loading control, such as total Histone H3.

-

Mandatory Visualization

References

The Discovery and Development of GSK503: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK503 is a potent and highly selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification leads to chromatin compaction and transcriptional repression of target genes. Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, including lymphoma and melanoma, making it a compelling therapeutic target. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery and Medicinal Chemistry

The discovery of this compound emerged from a broader drug discovery program at GlaxoSmithKline (GSK) aimed at identifying potent and selective EZH2 inhibitors. While the specific high-throughput screening campaign that led to the initial identification of the chemical scaffold of this compound is not publicly detailed, the development of related compounds, such as GSK126 and GSK343, provides insights into the general discovery process.

The process likely involved a high-throughput screen of GSK's compound library against the EZH2 enzyme to identify initial hits. These hits would have then undergone a rigorous lead optimization process to improve potency, selectivity, and pharmacokinetic properties. Preliminary structure-activity relationship (SAR) studies on related series have highlighted the importance of a pyridone moiety, the substitution pattern on the pyridone ring, a linking amide, and a branched alkyl group on the core heterocyclic structure for potent EZH2 inhibition. The design and synthesis of EZH2 inhibitors with an indoline core have also been explored to enhance solubility and metabolic stability.[1]

Mechanism of Action

This compound functions as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the cofactor that provides the methyl group for the methyltransferase reaction catalyzed by EZH2. By binding to the SAM-binding pocket of EZH2, this compound prevents the methylation of H3K27. This leads to a global reduction in H3K27me3 levels, which in turn reactivates the transcription of PRC2 target genes, many of which are tumor suppressors.

Signaling Pathways

The inhibition of EZH2 by this compound impacts several downstream signaling pathways implicated in cancer progression:

-

NF-κB Signaling Pathway: In multiple myeloma cells, this compound has been shown to inhibit the NF-κB signaling pathway. This is evidenced by a decrease in the phosphorylation of p65 and STAT3, and an increase in IκBα. The downstream targets of this pathway, IL-6 and Bcl-2, are also significantly decreased, leading to a pro-apoptotic effect.

-

mTOR Signaling Pathway: In other cellular contexts, this compound has been found to regulate the expression of cell surface proteins, such as CD155, through the mTOR signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Value | Reference |

| EZH2 (Wild-Type) | Ki | 3 nM | |

| EZH2 (Mutant) | Ki | 3-27 nM | |

| EZH1 | IC50 | 633 nM | |

| Other Methyltransferases | - | >4000-fold selective |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| Diffuse Large B-cell Lymphoma (Panel) | Lymphoma | Growth Inhibition | IC50 | Not specified | |

| Melanoma Cell Lines | Melanoma | Growth Inhibition | IC50 | Not specified | |

| OPM-2, RPMI-8226 | Multiple Myeloma | Apoptosis Assay | % Apoptosis | Concentration-dependent increase |

Experimental Protocols

EZH2 Enzymatic Assay (General Protocol)

This protocol is a generalized procedure for determining the enzymatic activity of EZH2 and the inhibitory potential of compounds like this compound.

Methodology:

-

Reagent Preparation:

-

Reconstitute recombinant human EZH2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2) in assay buffer.

-

Prepare a solution of biotinylated histone H3 (1-25) peptide substrate in assay buffer.

-

Prepare a solution of S-adenosyl-L-methionine (SAM) in assay buffer. A tritiated version of SAM ([³H]-SAM) is often used for radioactive detection.

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.

-

-

Assay Reaction:

-

In a 96-well or 384-well plate, add the assay buffer, EZH2 enzyme, and this compound (or vehicle control).

-

Initiate the reaction by adding the histone H3 peptide substrate and SAM.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., containing non-tritiated SAM).

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histone H3 peptide.

-

Wash the plate to remove unincorporated [³H]-SAM.

-

Add a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of EZH2 activity for each concentration of this compound.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Viability Assay (MTS Assay)

This protocol describes a common method to assess the effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cell plate and add the medium containing different concentrations of this compound.

-

Incubate the cells for 72 hours.[2]

-

-

MTS Reagent Addition:

-

Data Acquisition:

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percent viability against the log of the this compound concentration to determine the IC50 value.

-

In Vivo Xenograft Model (Lymphoma)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model of lymphoma.

References

Methodological & Application

Application Notes and Protocols for GSK503 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of GSK503, a potent and specific inhibitor of the EZH2 methyltransferase. Detailed protocols for key cellular assays are provided to assess its biological activity in cancer cell lines.

Introduction

This compound is a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 mediates the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. In various cancers, EZH2 is overexpressed and plays a crucial role in tumor progression by silencing tumor suppressor genes. This compound inhibits the enzymatic activity of EZH2, leading to a global reduction in H3K27me3 levels, reactivation of silenced genes, and subsequent anti-proliferative and pro-apoptotic effects in cancer cells. These notes provide protocols for investigating the effects of this compound on cell viability, target engagement (H3K27me3 levels), and induction of apoptosis.

Mechanism of Action: EZH2 Inhibition

This compound selectively binds to the SET domain of EZH2, competing with the cofactor S-adenosyl-L-methionine (SAM) and thereby preventing the transfer of a methyl group to its histone substrate. This inhibition leads to a decrease in the global levels of H3K27me3, which in turn remodels the chromatin landscape and allows for the re-expression of tumor suppressor genes. This can trigger downstream cellular responses including cell cycle arrest and apoptosis. The inhibitory effects of this compound are observed for both wild-type and mutant forms of EZH2.[1]

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |

| THP-1 | Acute Monocytic Leukemia | Not Specified | 0.9 | [2] |

| hTERT (control) | Normal Fibroblast | Not Specified | 1.3 | [2] |

| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | Lymphoma | 6 days | Potent growth inhibition | [3] |

| HCC1806 | Breast Cancer | 72 hours | Potent cellular H3K27me3 inhibition | [3] |

| LNCaP | Prostate Cancer | 6 days | Potent growth inhibition | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. A common starting concentration for a 10-dose IC50 curve is 100 µM with 3-fold serial dilutions.[1] A vehicle control (DMSO) should be included.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot for H3K27me3 and Total Histone H3

This protocol is to assess the target engagement of this compound by measuring the levels of H3K27me3. Total Histone H3 is used as a loading control.

Materials:

-

This compound-treated and control cell pellets

-

Histone extraction buffer

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 15%)

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-H3K27me3

-

Rabbit or mouse anti-Total Histone H3

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 72 hours).

-

Harvest cells and perform histone extraction according to a standard protocol.

-

Determine the protein concentration of the histone extracts using a BCA assay.

-

Prepare samples for SDS-PAGE by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 10-20 µg) onto the SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the antibody against Total Histone H3 as a loading control.

-

Quantify the band intensities to determine the relative change in H3K27me3 levels.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound. It utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells and treat with various concentrations of this compound (e.g., 0, 5, 10, 15, 30 µM) or vehicle control for a specified duration (e.g., 72 hours).[1]

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

Troubleshooting and Interpretation of Results

-

High background in Western Blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.

-

Low signal in Western Blots: Check protein transfer efficiency. Ensure the primary antibody is specific for the target and the secondary antibody is compatible.

-

Inconsistent cell viability results: Ensure a single-cell suspension before seeding. Check for and address any inconsistencies in cell seeding density.

-

High percentage of necrotic cells in apoptosis assay: This could indicate that the this compound concentration is too high or the treatment duration is too long, leading to secondary necrosis. A time-course and dose-response experiment is recommended.

Conclusion

This compound is a valuable tool for studying the role of EZH2 in cancer biology. The protocols outlined in these application notes provide a framework for characterizing the in vitro activity of this compound. By assessing its impact on cell viability, target methylation status, and apoptosis, researchers can gain insights into its therapeutic potential and further elucidate the mechanisms of EZH2 inhibition in various cancer models.

References

Determining the Optimal Concentration of GSK503 for Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK503 is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, a key epigenetic regulator frequently dysregulated in various cancers.[1] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in cancer cell line studies. It includes a summary of reported effective concentrations, detailed methodologies for key experimental assays—cell viability, apoptosis, and cell cycle analysis—and a description of the relevant signaling pathway.

Introduction

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is primarily responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] In many cancers, the overexpression or mutation of EZH2 leads to the silencing of tumor suppressor genes, promoting cell proliferation and survival.[2] this compound, by inhibiting EZH2, can reactivate these silenced genes, leading to anti-tumor effects such as cell growth inhibition, cell cycle arrest, and apoptosis.[2][3][4] Determining the optimal concentration of this compound is a critical first step in preclinical studies to ensure maximal therapeutic effect with minimal off-target toxicity.

Data Presentation: Effective Concentrations of this compound and Related EZH2 Inhibitors

| Compound | Cancer Type/Cell Line | Assay | Concentration/Effect | Reference |

| This compound | Pediatric Acute Monocytic Leukemia (THP-1) | Cytotoxicity | IC50: 1.3 µM | [5] |

| This compound | Diffuse Large B-cell Lymphoma (DLBCL) | Growth Inhibition | Effective in a panel of 7 cell lines (specific IC50s not provided) | [3] |

| This compound | Conjunctival Melanoma (CRMM1, CRMM2, CM2005.1) | In vivo (zebrafish xenograft) | 24 µM reduced tumor burden | [6] |